molecular formula C9H11NO2 B1202865 2-Amino-4,6-dihydroxyindan CAS No. 87615-48-3

2-Amino-4,6-dihydroxyindan

Cat. No.: B1202865
CAS No.: 87615-48-3
M. Wt: 165.19 g/mol
InChI Key: VGANRAPUHLPJKD-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxyindan (CAS: 87615-48-3) is a bicyclic organic compound featuring an indan backbone (a benzene ring fused to a cyclopentane ring) substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 2-, 4-, and 6-positions, respectively . Limited data are available on its synthesis, physicochemical properties, or applications, as most research focuses on structurally distinct pyrimidine derivatives with analogous substitution patterns (e.g., 2-amino-4,6-dihydroxypyrimidine and its chloro derivatives). This article compares this compound with pyrimidine-based analogs, highlighting key structural, synthetic, and functional differences.

Properties

CAS No.

87615-48-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-2,3-dihydro-1H-indene-4,6-diol

InChI

InChI=1S/C9H11NO2/c10-6-1-5-2-7(11)4-9(12)8(5)3-6/h2,4,6,11-12H,1,3,10H2

InChI Key

VGANRAPUHLPJKD-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C=C(C=C2O)O)N

Canonical SMILES

C1C(CC2=C1C=C(C=C2O)O)N

Synonyms

2-ADHI
2-amino-4,6-dihydroxyindan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Similarities

While 2-amino-4,6-dihydroxyindan belongs to the indan class, pyrimidine derivatives like 2-amino-4,6-dihydroxypyrimidine (CAS: 36315-01-2) and 2-amino-4,6-dichloropyrimidine (CAS: 171887-03-9) share its amino and di-substituted functional groups. These pyrimidines are six-membered aromatic rings with two nitrogen atoms, enabling diverse reactivity and biological interactions compared to the bicyclic indan system .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
This compound Not reported Not reported -NH₂, -OH (indan core) Not reported
2-Amino-4,6-dihydroxypyrimidine C₄H₅N₃O₂ 127.10 -NH₂, -OH (pyrimidine) 371 (ΔfusH = 29.85 kJ/mol)
2-Amino-4,6-dichloropyrimidine C₄H₃Cl₂N₃ 163.99 -NH₂, -Cl (pyrimidine) 214–216

Elemental Analysis and Characterization

Pyrimidine derivatives are well-characterized (e.g., via NMR, elemental analysis):

Compound (Example) C (%) Calc./Found H (%) Calc./Found N (%) Calc./Found Cl (%) Calc./Found
5-Fluoro-2-amino-4,6-dichloropyrimidine 33.73/33.53 2.83/2.78 23.60/23.42 39.83/40.02
2-Amino-5-phenyl-4,6-dihydroxypyrimidine 54.29/54.17 5.01/5.19 19.00/18.82

Key Research Findings and Gaps

  • Pyrimidine Derivatives : Extensive studies confirm their roles in drug discovery (e.g., antiviral and anti-inflammatory agents) and agrochemicals .
  • This compound: Limited data preclude direct comparisons, but its bicyclic structure may offer unique pharmacokinetic properties (e.g., enhanced lipophilicity) compared to planar pyrimidines.

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